molecular formula C12H9ClN2O3 B14217005 4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide CAS No. 783371-07-3

4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide

Cat. No.: B14217005
CAS No.: 783371-07-3
M. Wt: 264.66 g/mol
InChI Key: BWFUSHLUSTZTTI-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide typically involves the condensation of 4-chloro-2-hydroxybenzoic acid with 3-hydroxypyridin-2-amine. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed under mild conditions, typically at room temperature, and yields the desired benzamide product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and amide groups in the compound can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide is unique due to the presence of both a chloro-substituted benzamide and a hydroxypyridine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

783371-07-3

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

4-chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide

InChI

InChI=1S/C12H9ClN2O3/c13-7-3-4-8(10(17)6-7)12(18)15-11-9(16)2-1-5-14-11/h1-6,16-17H,(H,14,15,18)

InChI Key

BWFUSHLUSTZTTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC(=O)C2=C(C=C(C=C2)Cl)O)O

Origin of Product

United States

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